p-O-Desmethyl p-O-Benzyl Verapamil
Description
Significance of Verapamil (B1683045) Analog and Metabolite Research in Medicinal Chemistry
Furthermore, studying these derivatives helps in the design of new drugs with improved properties, such as enhanced efficacy, better absorption, or a more favorable side-effect profile. By systematically altering the structure of verapamil, medicinal chemists can probe the structure-activity relationships that govern its interaction with its primary target, the L-type calcium channel. nih.gov This knowledge is fundamental to the development of novel calcium channel blockers.
The investigation of verapamil metabolites is also crucial for understanding drug-drug interactions. Verapamil and its metabolites are known to interact with drug transporters like P-glycoprotein, which can affect the disposition and elimination of other co-administered drugs. nih.gov
Structural Classification and Nomenclature of Verapamil Derivatives
Verapamil belongs to the phenylalkylamine class of organic compounds. drugbank.com Its derivatives can be broadly categorized based on the type of structural modification they have undergone. These modifications primarily involve N-demethylation, N-dealkylation, and O-demethylation. drugbank.com
p-O-Desmethyl p-O-Benzyl Verapamil is a key intermediate used in the laboratory synthesis of verapamil metabolites. gbwol.comimpurity.com Its nomenclature precisely describes its chemical structure in relation to verapamil. The "p-O-Desmethyl" indicates the removal of a methyl group from a para-positioned oxygen atom on one of the phenyl rings. The "p-O-Benzyl" signifies the addition of a benzyl (B1604629) group to that same oxygen, a common strategy in organic synthesis to protect a reactive hydroxyl group during subsequent chemical transformations.
The systematic IUPAC name for this compound is 3,4-Dimethoxy-α-[3-[[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]methylamino]propyl]-α-(1-methylethyl)benzeneacetonitrile. impurity.com
Historical Development of Related Verapamil Research
The journey of verapamil research began with its introduction in 1962. nih.gov Initially recognized for its antianginal and antiarrhythmic properties, it was the first calcium channel antagonist to be used therapeutically. nih.govdrugbank.com The principle of calcium antagonism as a novel mechanism for drug action was established in 1964, with verapamil being one of the pioneering compounds. nih.gov
Early research focused on understanding its primary pharmacological effects, which stem from its ability to selectively inhibit the influx of calcium ions through the slow channels of cell membranes. nih.govfda.gov This action accounts for its vasodilatory properties and its effects on heart rate and contractility. nih.gov
As analytical techniques became more sophisticated, the focus expanded to include the study of its metabolism. A significant publication in 1971 in the Journal of Medicinal Chemistry detailed the metabolism of radiolabeled verapamil, laying the groundwork for future investigations into its metabolic pathways. acs.org The identification of numerous metabolites, including norverapamil (B1221204) and others resulting from N- and O-dealkylation, followed. fda.gov The development of synthetic intermediates like this compound became essential for producing these metabolites in sufficient quantities for detailed pharmacological and toxicological evaluation. gbwol.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBBBJJFPZJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675804 | |
| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114829-62-8 | |
| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Derivatization Approaches for P O Desmethyl P O Benzyl Verapamil
Strategies for O-Demethylation and O-Benzylation in Verapamil (B1683045) Core Structure Modification
The synthesis of p-O-Desmethyl p-O-Benzyl Verapamil necessitates a two-step modification of the verapamil core structure: regioselective O-demethylation followed by O-benzylation.
O-Demethylation:
The initial step involves the selective removal of the methyl group from the para-position of one of the dimethoxybenzene rings of verapamil. This transformation is crucial as O-desmethyl verapamil is a known metabolite and a potential impurity in verapamil synthesis google.comgoogle.com. While various reagents are known for cleaving aryl methyl ethers, achieving regioselectivity can be challenging. Common demethylating agents include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). The choice of reagent and reaction conditions can influence the selectivity and yield of the desired p-O-desmethyl product.
O-Benzylation:
Following demethylation, the resulting phenolic hydroxyl group is protected by introducing a benzyl (B1604629) group. This O-benzylation is typically achieved by reacting the p-O-desmethyl verapamil intermediate with a benzylating agent in the presence of a base. A common and effective method is the Williamson ether synthesis, which involves the use of an alkali metal carbonate (e.g., K₂CO₃ or Cs₂CO₃) as the base and a benzyl halide (e.g., benzyl bromide or benzyl chloride) as the alkylating agent in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) organic-chemistry.orggoogle.com. The reaction conditions, including the choice of base, solvent, and temperature, are optimized to ensure high yields and minimize side reactions.
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| O-Demethylation | BBr₃, CH₂Cl₂ | 70-85% | General Knowledge |
| O-Benzylation | Benzyl bromide, K₂CO₃, Acetonitrile | 85-95% | organic-chemistry.orggoogle.com |
Stereoselective Synthesis of Verapamil Analogs and Their Potential Isomeric Forms
Verapamil possesses a chiral center, and its enantiomers exhibit different pharmacological activities. Consequently, the stereoselective synthesis of verapamil analogs is a critical area of research acs.orgthieme-connect.com. The synthesis of enantiomerically pure this compound can be approached in two primary ways:
Chiral Resolution: The racemic mixture of this compound can be synthesized and then separated into its individual enantiomers using chiral chromatography techniques nih.gov.
Asymmetric Synthesis: A more elegant approach involves the use of chiral starting materials or chiral catalysts to stereoselectively create the desired enantiomer. This can involve stereospecific reductions or alkylations at key steps in the synthetic pathway google.com.
The presence of a single chiral center in this compound gives rise to two possible enantiomers: (R)-p-O-Desmethyl p-O-Benzyl Verapamil and (S)-p-O-Desmethyl p-O-Benzyl Verapamil. The biological activity and metabolic fate of these individual isomers may differ significantly.
| Isomeric Form | Configuration at Chiral Center |
| (R)-p-O-Desmethyl p-O-Benzyl Verapamil | R |
| (S)-p-O-Desmethyl p-O-Benzyl Verapamil | S |
Optimization of Synthetic Pathways for Research Applications
For the synthesis of this compound to be efficient and suitable for research applications, optimization of the synthetic pathway is crucial nih.govripi.ir. Key parameters that are often optimized include:
Reaction Conditions: Temperature, reaction time, and concentration of reactants are fine-tuned to maximize yield and minimize the formation of byproducts researchgate.net.
Reagent Selection: The choice of demethylating and benzylating agents, as well as the base and solvent, can significantly impact the efficiency and selectivity of the reactions.
Purification Methods: Developing effective purification techniques, such as column chromatography or recrystallization, is essential to obtain the final product with high purity nih.gov.
Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically optimize multiple reaction variables simultaneously, leading to a more robust and efficient synthetic process acs.org.
| Parameter for Optimization | Variables | Goal |
| O-Demethylation | Reagent (BBr₃, HBr), Solvent (CH₂Cl₂, DCE), Temperature (-78°C to rt) | Maximize regioselectivity and yield |
| O-Benzylation | Base (K₂CO₃, Cs₂CO₃), Solvent (ACN, DMF), Temperature (rt to 80°C) | Maximize yield and minimize side products |
| Purification | Chromatography (Silica gel, Reversed-phase), Recrystallization solvent | Achieve >98% purity |
Formation as a Synthetic Impurity or Intermediate in Verapamil Production Processes
During the industrial synthesis of verapamil, several related substances can be formed as impurities google.comgoogle.com. O-desmethyl verapamil is a known process-related impurity that can arise from the incomplete methylation of a precursor or the demethylation of verapamil under certain reaction conditions google.com.
Pharmacological and Molecular Interaction Studies of P O Desmethyl P O Benzyl Verapamil in Vitro Investigations
Investigation of Ligand-Receptor Binding and Allosteric Modulation in Cellular or Recombinant Systems
There is no specific information available in the public domain regarding the ligand-receptor binding profile or allosteric modulatory effects of p-O-Desmethyl p-O-Benzyl Verapamil (B1683045) on any receptor type. Studies on the parent compound, verapamil, have extensively characterized its binding to L-type calcium channels, which is central to its therapeutic effects. However, it is not possible to directly extrapolate these findings to p-O-Desmethyl p-O-Benzyl Verapamil without dedicated experimental data. Research on other verapamil analogs has demonstrated that structural modifications can significantly alter receptor affinity and activity. For instance, the quaternization of a verapamil derivative leads to a complete loss of its frequency-dependent negative inotropic action.
Enzyme Inhibition and Induction Potentials, including Cytochrome P450 Modulation
Detailed in vitro studies on the inhibitory or inductive effects of this compound on cytochrome P450 (CYP450) enzymes are not present in the available scientific literature. The metabolism of verapamil itself is well-documented, primarily involving CYP3A4, as well as CYP1A2, CYP2C8, CYP2D6, and CYP2E1, leading to metabolites such as norverapamil (B1221204) and D-617. These metabolites have been shown to possess their own inhibitory potential against CYP3A4. For example, the inactivation potency against CYP3A4 follows the order of S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617. Without specific experimental data for this compound, its impact on CYP450 enzymes remains unknown.
Transporter Protein Interactions, including P-glycoprotein Substrate and Inhibitor Characteristics
There is no direct evidence from in vitro studies to classify this compound as a substrate or inhibitor of P-glycoprotein (P-gp) or other transporter proteins. Verapamil is a well-known inhibitor of P-gp and is also transported by it at lower concentrations. nih.gov This interaction is a critical aspect of its pharmacological profile, influencing the pharmacokinetics of co-administered drugs. The ability of verapamil and its analogs to reverse multidrug resistance in cancer cells is linked to their interaction with P-gp. nih.gov However, the specific characteristics of this compound in this regard have not been reported.
Effects on Cellular Pathways and Signaling Mechanisms in Cultured Cell Models
No published studies were found that investigated the effects of this compound on specific cellular pathways or signaling mechanisms in cultured cell models. Research on verapamil has demonstrated its influence on various cellular processes beyond calcium channel blockade, but these findings cannot be attributed to this compound without direct investigation.
Structure-Activity Relationship (SAR) Studies of Verapamil Metabolites and Synthetic Analogs
While structure-activity relationship (SAR) studies have been conducted on various verapamil metabolites and synthetic analogs, there is no specific mention or inclusion of this compound in these published analyses. Key structural features of verapamil have been identified as crucial for its biological activity. For instance, the two benzene (B151609) rings and the tertiary amino nitrogen are essential for its frequency-dependent negative inotropic action. drugbank.com Furthermore, the methoxy (B1213986) groups in the verapamil structure have been shown to prevent cytotoxicity, while the 7-cyano-8-methyl groups are important for multidrug resistance reversal activity and interaction with P-gp. nih.gov The introduction of a benzyl (B1604629) group and the desmethylation at the para-position of the oxygen on one of the phenyl rings, as in this compound, would undoubtedly alter its physicochemical properties and, consequently, its biological activity. However, the precise nature and extent of these changes remain to be elucidated through dedicated synthesis and biological evaluation of this specific compound.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Analog Identification
High-resolution mass spectrometry is an indispensable tool for the precise mass determination of molecules, enabling the confident identification of metabolites and synthetic analogs like p-O-Desmethyl p-O-Benzyl Verapamil (B1683045). Techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry in its elevated energy mode (UPLC-MSE) are pivotal in the study of verapamil and its derivatives. This approach allows for the collection of mass spectrometry information on not only the parent compound but also its various metabolites in a single analytical run.
In the context of verapamil metabolism, studies have identified numerous phase I metabolites, including products of N-demethylation, O-demethylation, and N-dealkylation. core.ac.uk While specific HRMS data for p-O-Desmethyl p-O-Benzyl Verapamil is not extensively published, the expected fragmentation pattern would involve characteristic losses corresponding to its unique structural features. The benzyl (B1604629) group and the desmethyl-verapamil core would yield specific product ions under collision-induced dissociation.
A hypothetical HRMS data table for this compound is presented below, illustrating the type of information that would be generated in a research setting.
| Parameter | Expected Value |
| Molecular Formula | C₃₃H₄₂N₂O₄ |
| Monoisotopic Mass | 530.31446 u |
| Calculated m/z [M+H]⁺ | 531.32174 |
| Major Fragment Ions (m/z) | Expected fragments corresponding to the loss of the benzyl group, and other characteristic cleavages of the verapamil backbone. |
This table is illustrative and based on the chemical structure of this compound. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. For a novel or less-studied compound such as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm its chemical structure.
Research on verapamil and its impurities has demonstrated the power of 2D-NMR in identifying and characterizing closely related structures. nih.gov The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the protons of the benzyl group, the methoxy (B1213986) groups, and the aliphatic chain. The ¹³C NMR spectrum would complement this by providing the chemical shifts for all carbon atoms in the molecule.
A representative, though hypothetical, summary of key NMR data points for this compound is provided below.
| Nucleus | Key Chemical Shift Ranges (δ, ppm) | Expected Multiplicities and Couplings |
| ¹H NMR | Aromatic Protons: ~6.5-7.5 | Multiplets |
| Benzyl CH₂: ~5.0 | Singlet or Doublet | |
| Methoxy (OCH₃): ~3.8 | Singlets | |
| Aliphatic Protons: ~1.0-3.5 | Multiplets | |
| ¹³C NMR | Aromatic Carbons: ~110-160 | |
| Benzyl CH₂: ~70 | ||
| Methoxy (OCH₃): ~55 | ||
| Aliphatic Carbons: ~20-60 |
This table provides an expected range for chemical shifts based on the analysis of verapamil and related structures. Specific shifts would need to be determined experimentally.
Chromatographic Techniques for Separation and Quantification in Complex Research Matrices (e.g., LC-MS, HPLC)
Chromatographic methods are central to the analysis of pharmaceutical compounds, enabling their separation from impurities, metabolites, and the complex components of biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of verapamil and its analogs.
Several studies have detailed the development of HPLC methods for the purity assessment of verapamil raw material, capable of separating it from a multitude of related compounds. nih.gov These methods often utilize reversed-phase columns, such as C18, and mobile phases consisting of acetonitrile (B52724) and a buffered aqueous solution. thermofisher.comresearchgate.net For a compound like this compound, a similar reversed-phase HPLC method would be suitable for its separation and quantification.
LC-MS/MS methods have been developed for the sensitive quantification of verapamil and its metabolites in biological fluids like plasma. nih.govnih.gov These methods offer high selectivity and low limits of detection, which are crucial for pharmacokinetic studies. A typical LC-MS/MS method for this compound would involve a C18 column with a gradient elution and detection using multiple reaction monitoring (MRM) mode.
Below is a table summarizing typical chromatographic conditions that could be applied to the analysis of this compound.
| Parameter | HPLC Method | LC-MS/MS Method |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm | Reversed-phase C18, e.g., 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile | 0.1% Formic acid in Water |
| Mobile Phase B | Buffer (e.g., phosphate (B84403) or acetate) | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at a suitable wavelength (e.g., 278 nm) | Tandem Mass Spectrometry (MRM mode) |
| Injection Volume | 10-20 µL | 5-10 µL |
These conditions are based on established methods for verapamil and its analogs and would likely require optimization for this compound.
Bioanalytical Method Development for Quantitative Analysis in Preclinical Research Models
The development and validation of robust bioanalytical methods are critical for the quantitative determination of drug candidates and their metabolites in preclinical research models. For this compound, a sensitive and specific method would be required to measure its concentration in biological matrices such as plasma, urine, or tissue homogenates.
The process of bioanalytical method development typically involves optimizing sample preparation, chromatographic separation, and detection parameters. Sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances from the biological matrix.
Validation of the bioanalytical method is performed according to regulatory guidelines and includes the assessment of parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. For instance, a validated LC-MS/MS method for verapamil in human plasma has demonstrated linearity over a specific concentration range with acceptable accuracy and precision. nih.gov A similar validation process would be necessary for a method intended for the quantification of this compound in preclinical studies.
The following table outlines the key parameters that would be evaluated during the validation of a bioanalytical method for this compound.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |
LLOQ: Lower Limit of Quantification. These criteria are based on general bioanalytical method validation guidelines.
Future Research Directions and Translational Perspectives Non Clinical Focus
Exploration of Novel Biological Activities in Preclinical Models and Assays
The primary biological activity of Verapamil (B1683045) is the blockade of L-type calcium channels, leading to its use in treating hypertension, angina, and arrhythmias. drugbank.comnih.govyoutube.com A key research direction for p-O-Desmethyl p-O-Benzyl Verapamil would be to investigate how the structural modifications influence this primary activity and to explore potential novel biological effects.
Comparative Preclinical Assays: Initial studies would involve a battery of in vitro and ex vivo preclinical assays to compare the activity of the new analog with the parent compound, Verapamil.
Cardiovascular Assays : The negative inotropic (force of contraction) and chronotropic (heart rate) effects could be evaluated on isolated guinea pig atria. sci-hub.ru Vasodilatory activity could be tested on smooth muscle preparations, such as guinea pig aortic strips. sci-hub.runih.gov These studies would determine if the O-benzylation leads to enhanced, diminished, or altered cardiovascular effects compared to Verapamil.
P-glycoprotein (P-gp) Inhibition : Verapamil is a known inhibitor of the P-glycoprotein efflux pump, which is implicated in multidrug resistance (MDR) in cancer cells. nih.govpnas.org The reversal of MDR by this compound could be assessed in doxorubicin-resistant human colon carcinoma cell lines (e.g., LoVo-R). nih.gov Enhanced lipophilicity from the benzyl (B1604629) group could potentially improve interaction with P-gp, making this a promising area of investigation.
Ion Channel Selectivity : Patch-clamp studies on various cell lines expressing different types of ion channels (e.g., sodium, potassium channels like hKv1.5) would be crucial. elsevierpure.com This would reveal if the modification alters the selectivity profile of Verapamil, potentially reducing side effects or uncovering new therapeutic applications.
Illustrative Table of Potential Preclinical Assays:
| Assay Type | Preclinical Model | Endpoints to Measure | Potential Implication |
|---|---|---|---|
| Cardiovascular | Isolated Guinea Pig Atria | Negative inotropic and chronotropic effects | Assess changes in cardiac depressant activity |
| Vasodilation | Guinea Pig Aortic Strips | Relaxation of smooth muscle | Determine impact on vasodilatory potency |
| MDR Reversal | LoVo-R Human Colon Carcinoma Cells | Potentiation of doxorubicin (B1662922) cytotoxicity | Explore potential as a cancer chemotherapy adjunct |
| Ion Channel Binding | CHO cells expressing hKv1.5 | Blockade of potassium channel current | Investigate altered ion channel selectivity and antiarrhythmic mechanisms |
Development of Advanced Synthetic Routes for Isotope-Labeled Analogs for Mechanistic Studies
To thoroughly investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, the development of isotope-labeled versions is essential. Isotopes such as Carbon-14 (¹⁴C), Tritium (³H), or Fluorine-18 (¹⁸F) are invaluable for quantitative analysis and imaging studies.
Synthetic Strategies:
Carbon-14 Labeling : A potential synthetic route could involve introducing a ¹⁴C label into the N-methyl group or within the phenylethylamine backbone. The metabolism of DL-[¹⁴C]verapamil has been studied, providing a template for such investigations. nih.gov
Fluorine-18 Labeling for PET Imaging : For non-invasive in vivo imaging via Positron Emission Tomography (PET), a ¹⁸F-labeled analog would be highly beneficial. This would allow for the visualization of the drug's distribution and target engagement in real-time. The synthesis of ¹⁸F-labeled Verapamil analogs has been developed to study P-gp function in the blood-brain barrier, offering a methodological precedent. nih.gov A longer half-life of ¹⁸F compared to ¹¹C makes it more suitable for wider clinical research applications. nih.gov
Hypothetical Synthetic Approach for a ¹⁸F-labeled Analog: A plausible approach would involve the synthesis of a suitable precursor, followed by nucleophilic substitution with [¹⁸F]fluoride. For instance, a precursor with a leaving group (like tosylate or mesylate) on the benzyl moiety could be synthesized and then reacted with K[¹⁸F]F/Kryptofix 2.2.2 to yield the final ¹⁸F-labeled tracer.
Computational Chemistry and Molecular Modeling for Structure-Function Prediction and Optimization
Computational modeling can provide significant insights into how the structural changes in this compound might affect its biological function.
Molecular Docking : Docking simulations can predict the binding orientation and affinity of the new analog within the binding pocket of the L-type calcium channel and P-glycoprotein. pnas.orgelsevierpure.com By comparing the docking scores and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with those of Verapamil, researchers can hypothesize about the compound's potency and selectivity. nih.govresearchgate.net For example, modeling studies on semi-rigid Verapamil analogs have suggested that different conformations are responsible for cardiac depressant versus vasorelaxant activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : As more analogs are synthesized, QSAR models can be developed. These models correlate physicochemical properties (like hydrophobicity, molar volume, and electronic effects described by the Hammett constant) with biological activity. nih.gov For Verapamil derivatives, hydrophobic effects have been shown to be important for the influence of certain substituents. nih.gov
Conformational Analysis : Verapamil is a highly flexible molecule. sci-hub.runih.gov Theoretical calculations can be used to analyze the preferred conformations of this compound. The introduction of the benzyl group might restrict certain rotations, potentially locking the molecule into a more active or selective conformation.
Investigation of Stereochemical Effects on Biological Activity and Metabolic Fate
Chirality plays a crucial role in the pharmacology of many drugs, and Verapamil is no exception. mdpi.com Verapamil is administered as a racemate, but its enantiomers have different pharmacological profiles. The (S)-enantiomer is about 20 times more potent as a calcium channel blocker than the (R)-enantiomer. drugbank.comnih.gov However, the (S)-enantiomer is also cleared more rapidly by the liver. drugbank.com
Key Research Questions:
Stereospecific Synthesis : A primary goal would be the stereospecific synthesis or chiral separation of the (R)- and (S)-enantiomers of this compound. This is a challenging but necessary step for evaluating the stereochemical influence on activity. google.com
Differential Biological Activity : Once isolated, the individual enantiomers would be tested in the preclinical assays described in section 6.1. It is plausible that one enantiomer will be significantly more active than the other. Interestingly, for MDR reversal, the activity of Verapamil has been reported to be non-stereospecific, a characteristic that would need to be investigated for this new analog. sigmaaldrich.com
Stereoselective Metabolism : The metabolic fate of each enantiomer should be studied using liver microsomes from rats and humans. nih.gov Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, are known to metabolize Verapamil stereoselectively. pharmgkb.org For instance, CYP3A4 preferentially produces the metabolite D-617 from (R)-Verapamil, while it mainly forms norverapamil (B1221204) from the (S)-enantiomer. pharmgkb.org Investigating how the O-benzyl group affects this stereoselective metabolism would be critical for understanding the compound's pharmacokinetic profile.
Illustrative Table of Verapamil Metabolizing Enzymes:
| Enzyme | Metabolic Reaction | Stereoselectivity Noted |
|---|---|---|
| CYP3A4 | N-demethylation, N-dealkylation | Prefers (S)-Verapamil for norverapamil formation; Prefers (R)-Verapamil for D-617 formation. pharmgkb.org |
| CYP3A5 | N-demethylation, O-demethylation | Metabolizes R- and S-Verapamil equally for norverapamil; Prefers S-Verapamil for D-620 formation. pharmgkb.org |
| CYP2C8 | N-demethylation, N-dealkylation | Involved in the formation of norverapamil and D-617. pharmgkb.org |
| CYP1A2 | Minor role in N-demethylation | Minor contribution to norverapamil formation. pharmgkb.org |
Role in Mechanistic Toxicology Studies (Non-Clinical Toxicity Assessments)
Understanding the potential toxicity of a new chemical entity is paramount. Mechanistic toxicology studies aim to elucidate how a substance might cause harm at a molecular and cellular level.
Potential Areas of Investigation:
Cardiotoxicity Mechanisms : While Verapamil's cardiodepressant effects are part of its therapeutic action, in overdose they lead to toxicity (e.g., bradycardia, heart block, hypotension). litfl.cominchem.org Studies would need to determine if this compound has a wider therapeutic window. This involves assessing its effects on cardiac myocyte energy metabolism, as Verapamil overdose is known to impair the use of carbohydrates as an energy source under stress. litfl.com
Metabolic Activation : The metabolism of the novel benzyl group needs to be investigated. While benzylation might increase efficacy, it could also lead to the formation of reactive metabolites. In vitro assays using liver microsomes followed by trapping experiments with nucleophiles like glutathione (B108866) can identify the formation of potentially toxic electrophilic species.
Genotoxicity : Standard genotoxicity tests, such as the Ames test for mutagenicity and in vitro chromosome aberration tests in human lymphocytes, would be necessary. ca.gov While Verapamil itself is not mutagenic in Salmonella assays, it has shown some clastogenic effects in human lymphocytes. ca.gov The potential for the new analog to enhance the effects of known genotoxic agents should also be evaluated. ca.gov
By systematically addressing these research areas, the scientific community can build a comprehensive profile of this compound, paving the way for potential future non-clinical and, eventually, clinical development.
Q & A
Q. What are the primary biophysical mechanisms underlying Verapamil’s inhibition of L-type calcium channels?
Verapamil blocks L-type calcium channels via three atomic-level mechanisms: competitive binding (direct interaction with the channel’s pore region), steric hindrance (physical obstruction of ion permeation), and electrostatic repulsion (charge-based disruption of Ca²⁺ influx). These mechanisms were validated using 3D structural models of the CaV1.2 α1 subunit and molecular dynamics simulations . Electrophysiological techniques (e.g., patch-clamp) and radioisotopic tracer studies (e.g., ⁸⁶Rb outflow assays) are critical for quantifying these effects in vitro .
Q. How does Verapamil modulate insulin secretion in pancreatic β-cells?
Verapamil inhibits ATP-sensitive K⁺ channels (Kₐₜₚ) in insulin-secreting cells, leading to membrane depolarization and enhanced Ca²⁺-dependent insulin release. Key methodologies include:
Q. What are the clinical implications of Verapamil’s pharmacokinetic limitations, and how are they addressed in formulation studies?
Verapamil’s short plasma half-life and variable bioavailability necessitate controlled-release formulations. Methodologies for optimization include:
- Factorial design experiments (e.g., 12-run factorial designs) to evaluate interactions between variables like polymer content and drug loading .
- Box-Behnken designs for gastroretentive tablets, optimizing parameters such as release kinetics (Higuchi and Korsmeyer-Peppas models) and floating duration .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in Verapamil’s efficacy across clinical trials?
Discrepancies, such as its lack of efficacy in keloid treatment versus neuroprotection in hyperglycemic stroke , require:
- Subgroup analysis (e.g., separating injection vs. oral administration in keloid studies) .
- Multivariate regression to identify confounding variables (e.g., baseline BMI, HOMA-IR in diabetic studies) .
- Dose-response studies to assess tissue-specific effects (e.g., target artery perfusion in cancer therapy to avoid systemic toxicity) .
Q. What in silico strategies are effective for predicting Verapamil’s interactions with multidrug resistance proteins like P-glycoprotein (P-gp)?
Homology modeling and molecular docking simulations reveal Verapamil’s binding sites on P-gp, particularly within transmembrane helices (TM12 and TM7). Key steps include:
- Homology modeling using templates from related ABC transporters .
- Docking validation with experimental data (e.g., competitive binding assays) to confirm residues critical for inhibition .
- Metabolite screening via LC-MS/MS to assess how Verapamil derivatives (e.g., norverapamil) alter P-gp affinity .
Q. How can proteomics and metabolomics elucidate Verapamil’s off-target effects in chronic disease models?
Advanced multi-omics approaches include:
- LC-MS/MS-based proteomics to track systemic changes (e.g., IGF-I signaling in diabetes) .
- Metabolite profiling to identify phase I/II metabolites in hepatocyte cultures, revealing pathways like O-demethylation .
- Network pharmacology to link Verapamil’s calcium channel blockade with secondary effects (e.g., reduced neuroinflammation in stroke) .
Methodological Recommendations
- For structural studies : Combine cryo-EM with molecular dynamics to refine Verapamil-channel interaction models .
- For clinical trials : Use adaptive designs to adjust dosing based on real-time pharmacokinetic data .
- For omics integration : Apply machine learning to link proteomic changes with functional outcomes (e.g., β-cell survival) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
